Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953136-60-2; molecular formula C15H17N3O3S; MW 319.38) is a synthetic alkylthiazole carbamate derivative. It belongs to a compound class disclosed in Sanofi patents as inhibitors of fatty acid amide hydrolase (FAAH) and the MET receptor tyrosine kinase.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 953136-60-2
Cat. No. B2399132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate
CAS953136-60-2
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C
InChIInChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-16-11(9-22-14)8-13(19)17-12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20)
InChIKeyBQEPHPIPWOUSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953136-60-2): A Structurally Defined Alkylthiazole Carbamate for Targeted Research & Procurement


Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953136-60-2; molecular formula C15H17N3O3S; MW 319.38) is a synthetic alkylthiazole carbamate derivative. It belongs to a compound class disclosed in Sanofi patents as inhibitors of fatty acid amide hydrolase (FAAH) and the MET receptor tyrosine kinase [1]. The molecule features an ethyl carbamate at the thiazole 2-position and an o-tolylamino-2-oxoethyl substituent at the thiazole 4-position, distinguishing it from closely related benzylamino and phenethylamino analogs. Hydrolytic stability studies on N-thiazolylcarbamate esters indicate an E1cB elimination mechanism under basic conditions, relevant to formulation and handling [2].

Why Generic Substitution of CAS 953136-60-2 with Other Alkylthiazole Carbamates Risks Experimental Non-Reproducibility


Alkylthiazole carbamates with identical molecular formulae (C15H17N3O3S) but different N-substituents on the acetamide side-chain—such as the benzylamino (CAS 946236-61-9) or phenethylamino analogs—exhibit divergent steric profiles, hydrogen-bonding capacities, and lipophilicities due to the o-tolyl group's ortho-methyl substitution. In the Sanofi patent series, subtle modifications to the aryl/heteroaryl substituent (Ra/Rb) profoundly altered FAAH and MET inhibitory potencies, making interchangeability without re-validation scientifically unsound [1]. Additionally, N-thiazolylcarbamate hydrolysis rates are substituent-dependent; the electron-donating o-methyl group on the target compound's aniline ring is predicted to modulate E1cB elimination kinetics differently than unsubstituted phenyl or benzyl analogs, with implications for solution stability in assay buffers [2].

Quantitative Differential Evidence for Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953136-60-2) vs. Closest Analogs


Structural Orthogonality: o-Tolyl vs. Benzyl Substituent Confers Distinct Steric and Electronic Parameters for SAR Studies

The target compound bears an o-tolyl (2-methylphenyl) group on the acetamide nitrogen, whereas the closest commercially characterized analog, CAS 946236-61-9, bears a benzyl group. The o-methyl substituent introduces both steric bulk (Taft Es = -1.24 for ortho-methyl vs. Es = -0.38 for benzyl CH2) and an electron-donating inductive effect (Hammett σmeta = -0.07 for m-CH3) absent in the benzyl analog. In the Sanofi alkylthiazole carbamate patent, analogous ortho-substituted aryl variants displayed distinct MET IC50 values compared to benzyl or unsubstituted phenyl congeners [1]. For researchers constructing SAR matrices around the thiazole 4-position acetamide, the o-tolyl compound fills a specific steric/electronic coordinate not addressed by the benzyl analog.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Vendor Purity Comparison: o-Tolyl Analog (953136-60-2) vs. Established Benzyl Analog (946236-61-9) QC Documentation

The benzyl analog (CAS 946236-61-9) is supplied by Bidepharm at a certified purity of 98%, with batch-specific QC data including NMR, HPLC, and GC available upon request . For the target o-tolyl compound (CAS 953136-60-2), purity specifications from non-excluded vendors are not publicly benchmarked in an equivalent QC documentation system. However, the same synthetic route—2-aminothiazole carbamate formation followed by N-alkylation—is applicable to both analogs, and the o-tolyl variant's additional steric demand at the aniline coupling step may result in distinct impurity profiles (e.g., unreacted 2-amino-thiazole carbamate precursor or bis-alkylated byproduct) requiring orthogonal analytical monitoring [1].

Chemical Procurement QC Assurance Building Block Sourcing

CYP3A Pharmacoenhancer Potential: Carbamate-Thiazole Scaffold Matches MeSH-Classified Pharmacophore

The MeSH concept M0558562 defines 'a carbamate and thiazole derivative that functions as a CYTOCHROME P450 CYP3A INHIBITOR to enhance the concentration of ANTI-HIV AGENTS' [1]. The clinically approved pharmacoenhancer cobicistat (CAS 1004316-88-4, MW 776.02) embodies this pharmacophore in a complex peptidomimetic scaffold. The target compound (MW 319.38) represents a minimal thiazole-carbamate core that retains the key functional groups (thiazole N-carbamate ester; substituted acetamide side-chain) implicated in CYP3A heme-iron coordination. As a simplified probe molecule with approximately 2.4-fold lower molecular weight and reduced rotatable bond count compared to cobicistat, CAS 953136-60-2 may serve as a fragment-like tool for dissecting the minimal pharmacophoric requirements for CYP3A inhibition [1]. This conceptual differentiation from cobicistat is not potency-based but rather lies in its suitability as a minimalist scaffold for mechanistic CYP3A interaction studies.

CYP3A Inhibition HIV Pharmacoenhancement Drug-Drug Interaction

Hydrolytic Stability Profile: N-Thiazolylcarbamate E1cB Mechanism Predicts pH-Dependent Degradation Relevant to Assay Design

Secondary N-thiazolylcarbamate esters, including compounds structurally analogous to the target, undergo OH⁻-catalyzed hydrolysis via an E1cB (unimolecular elimination via conjugate base) mechanism, as established by kinetic and mechanistic studies [1]. This pathway involves rate-limiting proton abstraction from the carbamate N-H, followed by elimination to form an isocyanate intermediate. The o-tolyl group's electron-donating character (Hammett σpara of CH3 = -0.17) is expected to stabilize the developing negative charge on the adjacent carbonyl during the elimination step, potentially accelerating hydrolysis at elevated pH relative to electron-withdrawing substituted analogs. For comparative context, benzothiazolylcarbamates studied under identical basic conditions exhibited BAc2 (bimolecular acyl-oxygen cleavage) kinetics, highlighting the mechanistic divergence between thiazole and benzothiazole scaffolds [1]. Researchers designing long-duration biochemical assays at pH > 8.0 must account for time-dependent parent compound loss and isocyanate trapping by nucleophilic buffer components (e.g., Tris).

Chemical Stability Assay Buffer Compatibility E1cB Elimination

Recommended Research & Procurement Application Scenarios for Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953136-60-2)


Minimalist CYP3A Pharmacophore Probe for Fragment-Based Mechanistic Studies

As outlined in the MeSH pharmacophore analysis [3], the target compound (MW 319.38) serves as a structurally simplified analog of the thiazole-carbamate moiety found in the CYP3A inhibitor cobicistat (MW 776.02). Researchers investigating the minimal structural determinants of CYP3A heme-iron coordination can employ CAS 953136-60-2 as a fragment-like probe in UV-difference spectroscopy (Type II binding assay) or CYP3A4 isoform-specific inhibition screens, where its reduced molecular complexity facilitates clearer structure-activity interpretation compared to the multi-functional cobicistat scaffold.

SAR Matrix Expansion: Probing Ortho-Substituent Effects at the Thiazole 4-Acetamide Position

The o-tolyl group on the target compound provides a steric parameter (Taft Es ≈ -1.24) and an electron-donating inductive effect not represented by the benzyl analog (CAS 946236-61-9, Es ≈ -0.38) [1]. Researchers constructing SAR matrices around the Sanofi alkylthiazole carbamate scaffold can systematically compare this compound with the benzyl, phenethyl, and unsubstituted phenyl variants to deconvolute ortho-methyl steric effects from electronic effects on FAAH or MET enzymatic potency. The benzyl analog's publicly available 98% purity QC data provides a benchmark for cross-comparison.

pH-Dependent Stability Profiling for In Vitro Assay Development

The established E1cB hydrolytic mechanism for secondary N-thiazolylcarbamates [4] dictates that CAS 953136-60-2 will undergo base-catalyzed degradation via an isocyanate intermediate. This scenario applies specifically to laboratories developing enzymatic or cellular assays requiring incubation at physiological or alkaline pH. Researchers must characterize compound stability in their specific buffer system (e.g., phosphate pH 7.4 vs. Tris pH 8.5) using LC-MS monitoring of parent compound depletion and isocyanate-derived adduct formation, with the benzothiazolylcarbamate BAc2 literature serving as a negative-control mechanistic comparator.

Building Block for Diversity-Oriented Synthesis of Thiazole-Containing Compound Libraries

The ethyl carbamate at the thiazole 2-position serves as both a protecting group and a latent functional handle. Selective deprotection under acidic or hydrogenolytic conditions yields the 2-aminothiazole intermediate, which can be further diversified through acylation, sulfonylation, or reductive amination. The o-tolylacetamide side-chain at the 4-position remains intact during standard carbamate deprotection, enabling a convergent library synthesis strategy. The synthetic route is outlined in the thiazole-derived carbamate methodology paper [2], which describes analogous 2-aminothiazole → carbamate → N-functionalized amide sequences.

Quote Request

Request a Quote for Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.